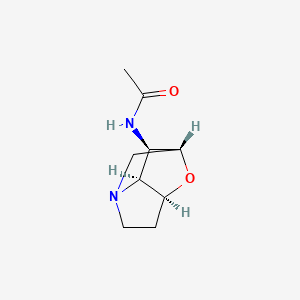
去甲基-N-乙酰洛林
描述
Demethyl-N-acetylloline (also known as N-Acetylnorloline) is a natural product found in Lolium temulentum, Festuca pratensis, and other organisms . It is a naturally occurring alkaloid that was first isolated from the seeds of Nelumbo nucifera, also known as the lotus plant.
Molecular Structure Analysis
Demethyl-N-acetylloline has a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol . The InChI string and Canonical SMILES provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
Demethyl-N-acetylloline has several computed properties including a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . Its exact mass and monoisotopic mass are both 182.105527694 g/mol .科学研究应用
Insecticidal Applications
N-Acetylnorloline: is a key compound in the biosynthesis of loline alkaloids, which are known for their insecticidal properties . These alkaloids, produced by fungal endophytes in symbiosis with grasses, offer a bioprotective advantage by deterring insect pests. The ability of N-Acetylnorloline to undergo various enzymatic modifications makes it a pivotal substance in creating diverse derivatives with potential as natural insecticides.
Fungal-Plant Symbiosis Research
The study of N-Acetylnorloline contributes significantly to understanding the chemical basis of fungal-plant symbiotic relationships . By examining the enzymatic pathways involving this compound, researchers can gain insights into how symbiotic fungi confer resistance to host plants against environmental stresses, including pest attacks.
Enzymatic Studies and Biocatalysis
N-Acetylnorloline: serves as a substrate for various enzymes involved in loline alkaloid diversification . Research into these enzymes, such as N-acetamidases and methyltransferases, can lead to advancements in biocatalysis, potentially impacting the synthesis of complex organic compounds.
Natural Product Synthesis
As a fully cyclized loline alkaloid, N-Acetylnorloline is a crucial intermediate in the synthesis of natural products . Understanding its role in the biosynthetic pathways can aid in the development of methods to synthesize similar complex molecules, which have applications in various fields, including pharmaceuticals.
Agricultural Biotechnology
The insecticidal properties of loline alkaloids, for which N-Acetylnorloline is a precursor, have implications for agricultural biotechnology . By harnessing these properties, it may be possible to develop crop varieties with inherent pest resistance, reducing the reliance on chemical pesticides.
Bioinformatics and Genomic Studies
Research on N-Acetylnorloline also extends to bioinformatics, where the genetic basis of its biosynthesis is explored . This involves studying the LOL gene cluster responsible for the production of loline alkaloids, which can provide valuable information for genetic engineering and synthetic biology.
作用机制
Target of Action
N-Acetylnorloline, also known as N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide or Demethyl-N-acetylloline, is a bioprotective alkaloid produced by Epichloë species, fungal endophytes of grasses . The primary targets of N-Acetylnorloline are the enzymes involved in its biosynthesis, specifically the acetamidase encoded by the gene lolN and the methyltransferase encoded by the gene lolM .
Mode of Action
The mode of action of N-Acetylnorloline involves a series of enzymatic reactions. The compound is first deacetylated by the action of acetamidase (lolN) to produce norloline . This is followed by methylation of norloline by the methyltransferase (lolM), yielding loline and N-methylloline .
Biochemical Pathways
The biochemical pathway of N-Acetylnorloline involves the loline alkaloid biosynthesis (LOL) gene cluster. The lolN and lolM genes in this cluster are required for the steps from N-Acetylnorloline to other lolines . The function of LolM as an N-methyltransferase was confirmed by its heterologous expression in yeast, resulting in the conversion of norloline to loline, and of loline to N-methylloline .
Pharmacokinetics
It is known that the compound is produced by epichloë species, fungal endophytes of grasses, and is involved in plant defense against biotic and abiotic stress conditions .
Result of Action
The result of N-Acetylnorloline’s action is the production of a variety of loline alkaloids, which play an important role in plant defense against insect and mammalian herbivory . These alkaloids are structurally differentiated by the various modifications of the 1-amino group .
Action Environment
The action of N-Acetylnorloline is influenced by the environment in which the host plant and the Epichloë endophytes exist. Endophytes display complex diversity depending on the agro-climatic conditions, and this diversity could be exploited for crop improvement and sustainable agriculture . The production of N-Acetylnorloline and its subsequent conversion to other lolines is part of the complex interaction between the plant and the endophytes .
属性
IUPAC Name |
N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(12)10-8-7-4-11-3-2-6(13-7)9(8)11/h6-9H,2-4H2,1H3,(H,10,12)/t6-,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGXNGORZPWYGZ-UYXSQOIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2CN3C1C(O2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylnorloline | |
CAS RN |
38964-35-1 | |
| Record name | N-Acetylnorloline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



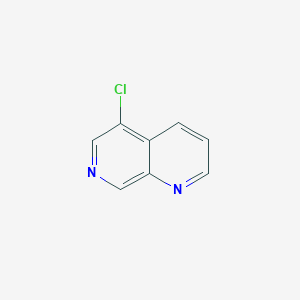
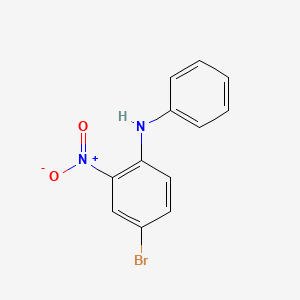
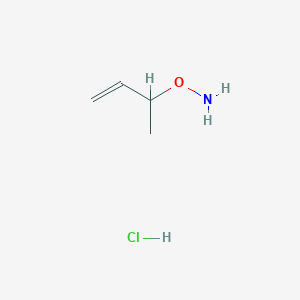

![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)
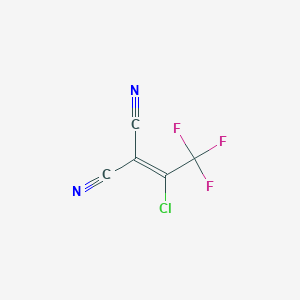
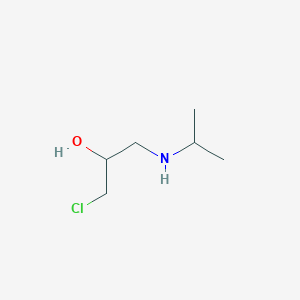
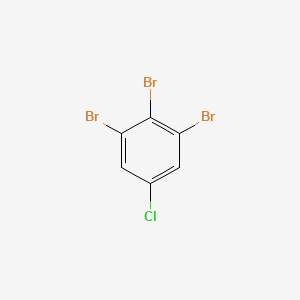


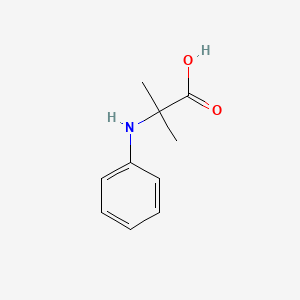
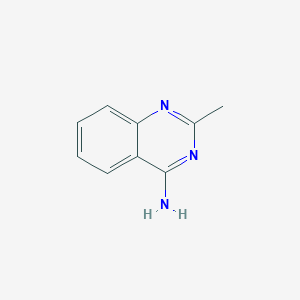
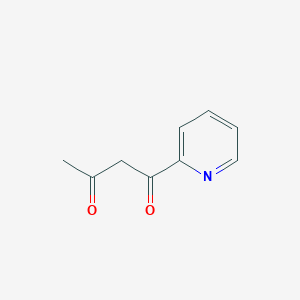
![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)